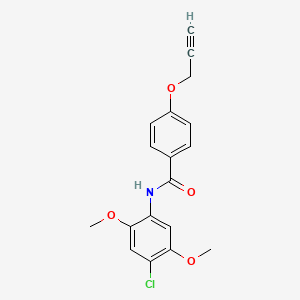
N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide, also known as CPMX, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties.
Wirkmechanismus
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. HDAC inhibition can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of pro-inflammatory cytokine production, and the induction of apoptosis (programmed cell death) in cancer cells. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide has been shown to have low toxicity in normal cells, making it a potentially safe and effective cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide has several advantages for laboratory studies, including its high yield and purity, as well as its potential anti-cancer and anti-inflammatory effects. However, N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide has some limitations, including its limited solubility in water and its potential toxicity in high doses. Additionally, more research is needed to fully understand the mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide and its potential side effects.
Zukünftige Richtungen
There are several future directions for N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide research, including the optimization of its synthesis method, the development of more effective delivery methods, and the investigation of its potential use in combination with other anti-cancer drugs. Additionally, more research is needed to fully understand the mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide and its potential side effects in vivo. Overall, N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide has significant potential as a novel cancer therapy, and further research is warranted to fully explore its therapeutic potential.
Synthesemethoden
N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide can be synthesized through a multi-step process involving several chemical reactions. The first step involves the synthesis of 4-chloro-2,5-dimethoxyaniline, which is then reacted with 4-(2-propyn-1-yloxy)benzoyl chloride to form N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide. The synthesis method for N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide has been optimized to obtain high yields and purity, making it suitable for laboratory studies.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide has been studied extensively for its potential pharmacological properties, particularly its anti-inflammatory and anti-cancer effects. Several studies have shown that N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-4-prop-2-ynoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4/c1-4-9-24-13-7-5-12(6-8-13)18(21)20-15-11-16(22-2)14(19)10-17(15)23-3/h1,5-8,10-11H,9H2,2-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOGUDGBUUBGDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC=C(C=C2)OCC#C)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

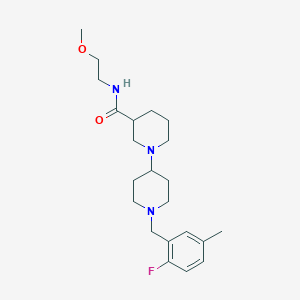
![3-amino-N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2-hydroxypropanamide](/img/structure/B5312228.png)
![methyl 3-[(2-chlorobenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B5312239.png)
![N-(2-phenylethyl)-1'-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5312247.png)
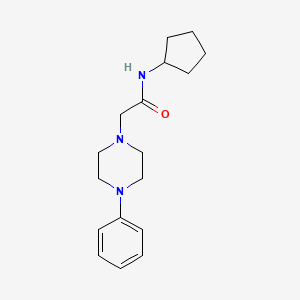
![4-[2-(allyloxy)-5-bromobenzylidene]-5-methyl-2-(pentafluorophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5312276.png)
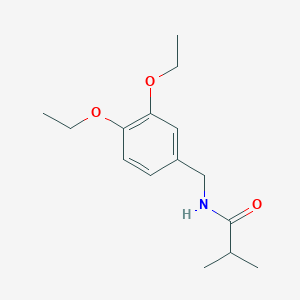
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-phenylpiperazine](/img/structure/B5312289.png)
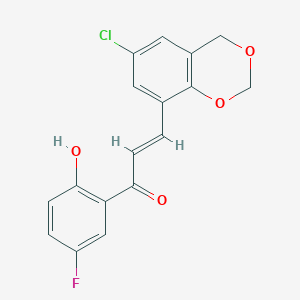
![1-[5-fluoro-4-(methylamino)pyrimidin-2-yl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5312309.png)
![3-(2-chloro-7-methoxy-3-quinolinyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5312312.png)
![(4aS*,8aR*)-1-(4-hydroxybutyl)-6-[(2E)-3-phenylprop-2-enoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5312325.png)
![3-{5-[2-(1H-pyrazol-1-yl)benzoyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanoic acid](/img/structure/B5312326.png)
![rel-(4aS,8aR)-6-[(1-allyl-1H-pyrazol-4-yl)methyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5312334.png)